1-(2-aminoethyl)-N-ethyl-1H-benzo[d][1,2,3]triazole-5-carboxamide
Overview
Description
1-(2-Aminoethyl)-N-ethyl-1H-benzo[d][1,2,3]triazole-5-carboxamide is a compound belonging to the class of triazoles, which are known for their diverse biological activities This compound features a benzo[d][1,2,3]triazole core, which is a fused heterocyclic ring system containing nitrogen atoms
Mechanism of Action
Target of Action
The compound “1-(2-aminoethyl)-N-ethyl-1H-benzo[d][1,2,3]triazole-5-carboxamide” is a derivative of 1,2,3-triazoles, a class of compounds known for their diverse biological activities . They are known to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Mode of Action
1,2,3-triazoles are known for their ability to form hydrogen bonding and bipolar interactions, which allows them to interact with biomolecular targets and improve solubility . This suggests that the compound may interact with its targets through similar mechanisms.
Biochemical Pathways
It’s worth noting that 1,2,3-triazoles have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect a variety of biochemical pathways related to these activities.
Pharmacokinetics
1,2,3-triazoles are known for their high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions . This suggests that the compound may have similar stability and could potentially exhibit favorable pharmacokinetic properties.
Result of Action
Given the broad range of biological activities exhibited by 1,2,3-triazoles , it can be inferred that the compound may have diverse molecular and cellular effects depending on the specific targets and pathways it interacts with.
Action Environment
It’s worth noting that 1,2,3-triazoles are known for their high chemical stability , suggesting that the compound may maintain its action and efficacy under a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
1-(2-aminoethyl)-N-ethyl-1H-benzo[d][1,2,3]triazole-5-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit alpha-amylase and alpha-glucosidase, enzymes involved in carbohydrate metabolism . The nature of these interactions involves binding to the active sites of these enzymes, thereby preventing substrate access and subsequent catalysis.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in glucose metabolism, leading to altered cellular energy dynamics . Additionally, it impacts cell signaling pathways such as the insulin signaling pathway, which is crucial for maintaining glucose homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor by binding to the active sites of target enzymes, such as alpha-amylase and alpha-glucosidase, thereby preventing their catalytic activity . This inhibition leads to a decrease in the breakdown of complex carbohydrates into glucose, which can be beneficial in managing conditions like diabetes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro studies where it maintains its inhibitory activity over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits target enzymes without causing significant adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in carbohydrate metabolism. For instance, its inhibition of alpha-amylase and alpha-glucosidase affects the metabolic flux of glucose, leading to changes in metabolite levels . These interactions underscore its potential as a therapeutic agent for metabolic disorders.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in metabolic processes . This localization is essential for its role in modulating cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-aminoethyl)-N-ethyl-1H-benzo[d][1,2,3]triazole-5-carboxamide typically involves the following steps:
Formation of the Benzo[d][1,2,3]triazole Core: This can be achieved through cyclization reactions involving hydrazine derivatives and ortho-substituted aromatic compounds.
Introduction of the Carboxamide Group: This step often involves the reaction of the triazole core with carboxylic acid derivatives or their activated forms, such as acid chlorides or anhydrides.
Attachment of the Aminoethyl and Ethyl Groups: These groups can be introduced through nucleophilic substitution reactions, where the triazole core is reacted with appropriate alkylating agents under basic conditions.
Industrial Production Methods: Industrial production of this compound may utilize microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave irradiation to heat the reaction mixture, significantly reducing reaction times and improving efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminoethyl)-N-ethyl-1H-benzo[d][1,2,3]triazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various alkyl or aryl groups.
Scientific Research Applications
1-(2-Aminoethyl)-N-ethyl-1H-benzo[d][1,2,3]triazole-5-carboxamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-(2-Aminoethyl)-N-ethyl-1H-benzo[d][1,2,3]triazole-5-carboxamide can be compared with other similar compounds, such as:
1,2,3-Triazole Derivatives: These compounds share the triazole core but differ in their substituents, leading to variations in their biological activities and applications.
1,2,4-Triazole Derivatives: These compounds have a different arrangement of nitrogen atoms in the triazole ring, resulting in distinct chemical and biological properties.
Benzimidazole-Triazole Hybrids:
Properties
IUPAC Name |
1-(2-aminoethyl)-N-ethylbenzotriazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O/c1-2-13-11(17)8-3-4-10-9(7-8)14-15-16(10)6-5-12/h3-4,7H,2,5-6,12H2,1H3,(H,13,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKJXNHYLNNYJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC2=C(C=C1)N(N=N2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.